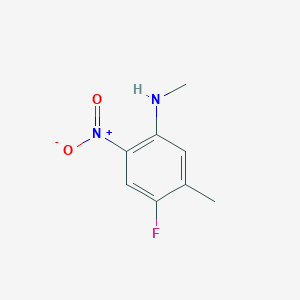

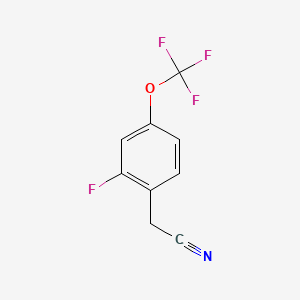

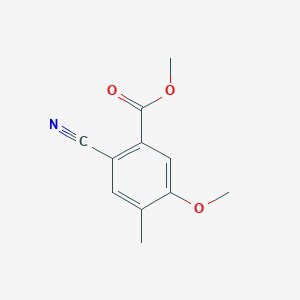

![molecular formula C12H12F3N3O2 B1399869 3-氨基-1-甲基-6-(三氟甲基)-1H-吡咯并[3,2-b]吡啶-2-甲酸乙酯 CAS No. 1370587-21-5](/img/structure/B1399869.png)

3-氨基-1-甲基-6-(三氟甲基)-1H-吡咯并[3,2-b]吡啶-2-甲酸乙酯

描述

Trifluoromethylpyridines (TFMP) and its derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .

Chemical Reactions Analysis

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

科学研究应用

抗菌活性

- 一项研究合成了一系列由 5-甲基-2-氨基吡咯-3-甲酸乙酯合成的羧酸,其中一种表现出体外抗菌活性 (Toja 等人,1986 年)。

氟化合物的合成

- 关于合成衍生物(如 2-羟基-7-甲基-5-氧代-4-芳基-2-(三氟甲基)-3,4-二氢-2H,5H-吡喃并[4,3-b]吡喃-3-甲酸乙酯)的研究突出了该化合物在氟化稠合杂环化合物合成中的重要性 (Wang 等人,2012 年)。

催化和区域选择性

- 一项研究专注于膦催化的环化以产生四氢吡啶,使用 2-甲基-2,3-丁二烯酸乙酯,展示了该化合物在区域选择性合成中的作用 (Zhu 等人,2003 年)。

新型合成技术

- 探索了该化合物的反应性,用于 2-三氟乙酰基-4,7,8,9-四氢-1H-吡咯并[2,3-d]氮杂环辛烷的新型合成技术,为有机合成提供了新途径 (Voskresenskii 等人,2006 年)。

吡唑并[3,4-b]吡啶-3-酮的合成

- 该化合物用于选择性环缩合,导致 3-氧代-1,2-二氢-吡唑并[3,4-b]吡啶-1-甲酸乙酯的产生,突出了其在杂环化学中的用途 (Lebedˈ 等人,2012 年)。

杂环化合物的合成

- 该化合物促进了噻唑并吡啶衍生物的合成,为杂环化合物合成领域做出了贡献 (Mohamed,2021 年)。

新型吡啶并[3′,2′:4,5]噻吩并[3,2-d]嘧啶的合成

- 3-氨基噻吩并[2,3-b]吡啶-2-甲酸乙酯衍生物被用来合成新型吡啶并[3′,2′:4,5]噻吩并[3,2-d]嘧啶,表明该化合物在合成复杂分子结构方面的多功能性 (Bakhite 等人,2005 年)。

抑制 AP-1 和 NF-κB 介导的基因表达

- 研究表明,该化合物的类似物可以作为 AP-1 和 NF-κB 介导的转录激活的抑制剂,表明其潜在的治疗应用 (Palanki 等人,2002 年)。

与胺的区域化学反应

- 对该化合物与其胺的反应以及布朗斯台德和路易斯酸对其区域化学的影响进行了研究,有助于理解其化学行为 (De Rosa 等人,2015 年)。

作用机制

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological interactions.

Mode of Action

The negative potential region exists in the o1 atom on the carbonyl group , indicating that this region is more likely to provide electrons, and there may be a nucleophilic attack site. This suggests that the compound might interact with its targets through nucleophilic attack.

Biochemical Pathways

Compounds with similar structures have been involved in suzuki–miyaura (sm) coupling reactions , which are widely-applied transition metal catalysed carbon–carbon bond forming reactions. This suggests that the compound might influence similar biochemical pathways.

Result of Action

Similar compounds have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound might have a broad spectrum of biological effects.

Action Environment

The stability of similar compounds has been influenced by factors such as temperature, ph, and the presence of other chemicals .

未来方向

属性

IUPAC Name |

ethyl 3-amino-1-methyl-6-(trifluoromethyl)pyrrolo[3,2-b]pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3N3O2/c1-3-20-11(19)10-8(16)9-7(18(10)2)4-6(5-17-9)12(13,14)15/h4-5H,3,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNWQRXKZEHOPSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1C)C=C(C=N2)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201117523 | |

| Record name | 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid, 3-amino-1-methyl-6-(trifluoromethyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201117523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1370587-21-5 | |

| Record name | 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid, 3-amino-1-methyl-6-(trifluoromethyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1370587-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid, 3-amino-1-methyl-6-(trifluoromethyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201117523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。